2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol
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Overview
Description
2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isatin and aniline in ethanol at room temperature, followed by 1,3-dipolar cycloaddition with N-hydroxybenzimidoyl chloride in the presence of a catalyst . Another approach includes the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenols or oxadiazoles.
Scientific Research Applications
2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antiviral, and antifungal properties.
Medicine: Explored for its potential as an anti-infective agent and its role in drug discovery.
Mechanism of Action
The mechanism of action of 2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The phenyl group and oxido group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar structural features but different electronic properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and high-energy materials.
1,2,3-Oxadiazole: Less common but still of interest in various research fields.
Uniqueness
2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
918153-62-5 |
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Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol |
InChI |
InChI=1S/C15H12N2O4/c18-13-8-4-5-9-14(13)20-10-12-15(16-21-17(12)19)11-6-2-1-3-7-11/h1-9,18H,10H2 |
InChI Key |
DNBKEAZZSHQLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2COC3=CC=CC=C3O)[O-] |
Origin of Product |
United States |
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